Amiselimod hydrochloride (MT-1303) is a novel, orally active, and selective modulator of the sphingosine 1-phosphate receptor 1 (S1P1). [ [] ] It is classified as a second-generation S1P receptor modulator and is currently being investigated for its potential in treating various autoimmune diseases. [ [, ] ] Amiselimod hydrochloride's significance in scientific research stems from its unique pharmacological profile, particularly its ability to modulate lymphocyte trafficking without inducing significant bradycardia. [ [, ] ]
Amiselimod hydrochloride is metabolized into its active form, amiselimod phosphate (MT-1303-P). [ [] ] MT-1303-P acts as a functional antagonist of the S1P1 receptor on lymphocytes. [ [] ] This functional antagonism leads to the internalization and degradation of S1P1 receptors on lymphocytes. [ [] ] As a result, lymphocytes are sequestered in secondary lymphoid organs, preventing their migration to sites of inflammation. [ [, , , ] ] This modulation of lymphocyte trafficking is believed to be the primary mechanism by which amiselimod hydrochloride exerts its therapeutic effects in autoimmune diseases. [ [, , ] ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9